2,3,4-triphenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Triphenyl-1H-pyrrole is a heterocyclic compound characterized by a pyrrole ring substituted with three phenyl groups at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-triphenyl-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzoin with antipyrine amine and malononitrile in a non-polar solvent . This reaction yields the pyrrole derivative, which can be further utilized for the preparation of other pyrrole derivatives using suitable reagents and conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Triphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding pyrrole oxides.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
2,3,4-Triphenyl-1H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-triphenyl-1H-pyrrole involves its interaction with molecular targets through its aromatic and heterocyclic structure. The phenyl groups can participate in π-π interactions, while the pyrrole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Triphenyl-1H-pyrrole
- 2,4,5-Triphenyl-1H-pyrrole
- 2,3,4,5-Tetraphenyl-1H-pyrrole
Uniqueness
2,3,4-Triphenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
3274-59-7 |
---|---|
Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2,3,4-triphenyl-1H-pyrrole |
InChI |
InChI=1S/C22H17N/c1-4-10-17(11-5-1)20-16-23-22(19-14-8-3-9-15-19)21(20)18-12-6-2-7-13-18/h1-16,23H |
InChI Key |
IPXSAYARKMFWCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.